2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative characterized by three key substituents:
- A 2-chloro-4-fluorobenzylthio group at position 2.
- A 2-methoxybenzyl group at position 3.
- A phenyl group at position 6.
Its molecular formula is C27H21ClFN3O2S, with a molecular weight of 506.0 g/mol . The Smiles notation (COc1ccccc1Cn1c(SCc2ccc(F)cc2Cl)nc2c(-c3ccccc3)c[nH]c2c1=O) highlights the complex heterocyclic scaffold and substitution pattern.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2S/c1-34-23-10-6-5-9-18(23)15-32-26(33)25-24(21(14-30-25)17-7-3-2-4-8-17)31-27(32)35-16-19-11-12-20(29)13-22(19)28/h2-14,30H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKEFAJEGJEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidin-4-one class, which has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.0 g/mol. The structure features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with various functional groups that contribute to its biological activity.
IUPAC Name
The IUPAC name is:
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Structural Formula
- Enzyme Inhibition : The compound has been shown to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes. This inhibition can potentially mitigate neuroinflammatory disorders and other related conditions .
- Antioxidant Properties : The presence of the chloro and fluorine substituents may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property is crucial in preventing cellular damage associated with oxidative stress.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidinones exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies and Research Findings
Pharmacological Applications
The diverse biological activities of this compound suggest several pharmacological applications:
- Neuroinflammatory Disorders : Due to its MPO inhibitory action, it may be beneficial in conditions like Alzheimer's disease or multiple sclerosis.
- Cancer Therapy : Its anticancer properties could be explored further for developing new chemotherapeutic agents targeting specific tumor types.
- Antioxidant Supplementation : Its potential as an antioxidant may lead to applications in dietary supplements aimed at reducing oxidative stress.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrrolo[3,2-d]pyrimidin-4(5H)-one core distinguishes it from analogs with thieno-, pyrazolo-, or chromenone-based scaffolds. Key examples include:
Key Observations :
- The pyrazolo[3,4-d]pyrimidinone scaffold (e.g., 13g) is often modified with polar groups (e.g., oxetane) to enhance solubility but suffers from lower synthetic yields (~20%) .
- Chromenone hybrids (e.g., Example 85 ) integrate additional aromatic systems, increasing molecular weight (>580 g/mol) and complexity.
Substituent Effects on Physicochemical Properties
The 2-chloro-4-fluorobenzylthio group in the target compound contrasts with other sulfur-containing analogs:
Key Observations :
- Halogenated benzylthio groups (e.g., 2-chloro-4-fluorobenzyl) may enhance lipophilicity and target binding compared to non-halogenated variants .
- Trichloromethyl substituents (e.g., in ) improve thermal stability (melting point ~197°C) but require harsh synthesis conditions (POCl3 reflux) .
- Isothiocyanate groups (e.g., compound 14 ) enable facile functionalization but are prone to hydrolysis.
Key Observations :
- Thieno[3,2-d]pyrimidinones (e.g., 12a) are synthesized via straightforward condensations with moderate yields (~60%) .
- Pyrazolo[3,4-d]pyrimidinones (e.g., 13g) require multi-step protocols, resulting in lower yields (~20%) .
- The target compound’s pyrrolo[3,2-d]pyrimidinone core may necessitate specialized catalysts (e.g., Pd for cross-coupling) absent in simpler thieno derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
